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Compound of Interest

Compound Name: AR ligand-33

Cat. No.: B15620210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo effects of Enobosarm (also known as

Ostarine or GTx-024), a selective androgen receptor modulator (SARM), administered via

different routes. Due to the limited availability of direct comparative pharmacokinetic studies for

Enobosarm across multiple administration routes in a single preclinical model, this guide

synthesizes available data for oral Enobosarm and complements it with data from a structurally

similar SARM, S-1, to provide a broader perspective on the potential impact of the

administration route on SARM pharmacokinetics.

Executive Summary
Enobosarm is a non-steroidal SARM primarily investigated for its potential to treat muscle

wasting and osteoporosis. The route of administration is a critical factor influencing a drug's

absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its

efficacy and safety. While oral administration is the most common and convenient route for

Enobosarm, understanding the characteristics of parenteral routes is crucial for preclinical

research and potential alternative therapeutic applications.

This guide presents quantitative pharmacokinetic data from in vivo studies in rats to facilitate a

comparison between oral and intravenous administration. While direct comparative data for

subcutaneous Enobosarm is not readily available in the reviewed literature, this route is

commonly used for preclinical pharmacodynamic assessments.
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Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of Enobosarm and the

structurally similar SARM, S-1, following oral and intravenous administration in rats.

Table 1: Pharmacokinetic Parameters of Oral Enobosarm (GTx-024) in Rats

Parameter Value Reference

Bioavailability
High (Rapid and complete

absorption)
[1][2]

Plasma Clearance (Male) 117.7 mL/h/kg [1][2]

Plasma Clearance (Female) 74.5 mL/h/kg [1][2]

Elimination Half-life (Male) 0.6 hours [1][2]

Elimination Half-life (Female) 16.4 hours [1][2]

Table 2: Pharmacokinetic Parameters of S-1 (a structurally similar SARM) in Male Sprague-

Dawley Rats

Adminis
tration
Route

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax
(h)

AUC
(ng·h/m
L)

t½ (h)
Bioavail
ability
(%)

Referen
ce

Oral 10
1180 ±

160
4.8 ± 0.8

15200 ±

1500
4.9 ± 0.3 55-60 [3][4]

Intraveno

us
10 - -

27700 ±

1400
4.6 ± 0.2 - [3][4]

Note: Data for S-1 is presented to illustrate the pharmacokinetic profile of a SARM with both

oral and intravenous data available. Direct comparison with Enobosarm should be made with

caution due to structural differences.
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Detailed methodologies are essential for the replication and validation of scientific findings. The

following are summaries of the experimental protocols used in the cited studies.

Oral Administration of Enobosarm (GTx-024) in Rats[1]
[2]

Animal Model: Male and female Long-Evans and Sprague-Dawley rats.

Drug Formulation: [14C]GTx-024 was formulated for oral administration. The specific vehicle

was not detailed in the abstract.

Administration: A single oral dose was administered to the rats.

Sample Collection: Plasma, urine, and feces were collected at various time points.

Analysis: The concentration of [14C]GTx-024 and its metabolites were determined using

radioactivity measurement and mass spectrometry.

Oral and Intravenous Administration of S-1 in Rats[3][4]
Animal Model: Male Sprague-Dawley rats.

Drug Formulation: S-1 was dissolved in a vehicle of 5% DMSO in PEG-300 (v/v) for both oral

and intravenous administration.

Administration:

Oral (p.o.): S-1 was administered by oral gavage at doses of 0.1, 1, 10, or 30 mg/kg.

Intravenous (i.v.): S-1 was administered as a bolus injection into the jugular vein at doses

of 0.1, 1, 10, or 30 mg/kg.

Sample Collection: Blood samples were collected from the jugular vein at predetermined

time points. Plasma was separated by centrifugation.

Analysis: Plasma concentrations of S-1 were determined using a validated high-performance

liquid chromatography (HPLC) method.
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Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams are

provided.
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Caption: Signaling pathway of Enobosarm.
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Caption: In vivo pharmacokinetic study workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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